CERS2 Substrate Preference: Nervonoyl-CoA vs Lignoceroyl-CoA Differential Activity
Human ceramide synthase 2 (CERS2, EC 2.3.1.297) exhibits differential substrate preference between Nervonyl CoA (C24:1-CoA) and its saturated analog lignoceroyl-CoA (C24:0-CoA) in N-acylation of dihydrosphingosine. The substrate pair dihydrosphingosine + nervonoyl-CoA is annotated as a 'highly preferred substrate,' whereas dihydrosphingosine + lignoceroyl-CoA is annotated as 'low activity' under comparable assay conditions using recombinant human CERS2 [1]. Both palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA) also show low activity with CERS2, confirming that the C24:1 acyl chain, not merely carbon chain length, drives preferential CERS2 catalysis [1]. The comparator lignoceroyl-CoA (C24:0-CoA) differs only in saturation state (saturated vs monounsaturated), enabling isolated evaluation of the double-bond contribution to CERS2 activity.
| Evidence Dimension | CERS2 substrate preference (catalytic activity annotation) |
|---|---|
| Target Compound Data | dihydrosphingosine + nervonoyl-CoA: 'highly preferred substrate' |
| Comparator Or Baseline | dihydrosphingosine + lignoceroyl-CoA: 'low activity'; dihydrosphingosine + palmitoyl-CoA: 'low activity'; dihydrosphingosine + stearoyl-CoA: 'low activity' |
| Quantified Difference | Qualitative categorical difference ('highly preferred' vs 'low activity'); kinetic parameters (Km, Vmax) not reported in this dataset |
| Conditions | Recombinant human CERS2 expressed in HEK-293 cells; dihydrosphingosine as sphingoid base acceptor; assay detection via HPLC (Couttas et al., 2015, Lipids 50:101-109) |
Why This Matters
This differential substrate preference directly informs procurement for CERS2 enzymatic assays: using lignoceroyl-CoA will yield substantially lower product formation than nervonoyl-CoA, compromising experimental sensitivity and data reproducibility.
- [1] Couttas TA, Lim XY, Don AS. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC. Lipids. 2015;50:101-109. Data extracted from BRENDA enzyme database entry for EC 2.3.1.297 (very-long-chain ceramide synthase, Homo sapiens CERS2). View Source
